N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide
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Overview
Description
N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide is a complex organic compound featuring a piperidine ring, a cyclopropane moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Prop-2-enoyl Group: This step involves the acylation of the piperidine intermediate with acryloyl chloride in the presence of a base such as triethylamine.
Cyclopropanation: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Sulfonamide Formation: The final step involves the reaction of the cyclopropane intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the sulfonamide group could inhibit enzyme activity by mimicking the natural substrate.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}benzenesulfonamide: Similar structure but with a benzene ring instead of a cyclopropane.
N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}methanesulfonamide: Similar structure but with a methane group instead of a cyclopropane.
Uniqueness
N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which introduces strain and reactivity that can be exploited in various chemical reactions. This structural feature distinguishes it from other similar compounds and may confer unique biological activities.
Properties
IUPAC Name |
N-[(1-prop-2-enoylpiperidin-3-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-2-12(15)14-7-3-4-10(9-14)8-13-18(16,17)11-5-6-11/h2,10-11,13H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPVOJSJMOTISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CNS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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